7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one
Description
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive alkaloids and synthetic pharmaceuticals . The compound 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one features a quinolin-2(1H)-one core substituted with a chlorine atom at position 7, a hydroxyl group at position 4, and a 6-methylindole moiety at position 2. These substitutions likely enhance its electronic properties, solubility, and biological interactions compared to simpler quinolinone derivatives.
Key structural features:
- Chlorine at C7: Electron-withdrawing effect may increase electrophilicity and influence binding to biological targets.
- Hydroxyl at C4: Contributes to hydrogen bonding and acidity (pKa ~8–10), affecting solubility and metal chelation.
Properties
CAS No. |
142890-11-7 |
|---|---|
Molecular Formula |
C18H13ClN2O2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-3-(6-methylindol-1-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C18H13ClN2O2/c1-10-2-3-11-6-7-21(15(11)8-10)16-17(22)13-5-4-12(19)9-14(13)20-18(16)23/h2-9H,1H3,(H2,20,22,23) |
InChI Key |
GVUMCHCCBOKDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylindole and 7-chloro-4-hydroxyquinoline.
Condensation Reaction: The indole derivative is reacted with the quinoline derivative under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one is its potential as an anticancer agent. Research has demonstrated that quinoline derivatives can act as inhibitors of various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases and down-regulation of anti-apoptotic proteins like Bcl2 .
Case Study: Antiproliferative Activity
In a comparative study, derivatives of quinoline were tested against multiple cancer cell lines, revealing that certain analogs exhibited potent antiproliferative effects with GI50 values significantly lower than established chemotherapeutic agents like doxorubicin . This suggests that 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one may share similar properties, warranting further investigation.
Antioxidant Activity
Another vital application of this compound is its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have indicated that quinoline derivatives can scavenge free radicals and reduce oxidative damage in cellular models .
Enzyme Inhibition
7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one has also been explored for its potential as an enzyme inhibitor. Specifically, it may inhibit receptor tyrosine kinases (RTKs), which play a critical role in the signaling pathways that regulate cell division and survival . This inhibition could lead to reduced tumor growth and metastasis.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of quinoline derivatives suggest their potential role in treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one have been shown to influence pathways involved in neuronal survival and apoptosis, indicating their utility in neuroprotection .
Synthesis and Structural Modifications
The synthesis of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one involves various chemical reactions that allow for structural modifications aimed at enhancing its biological activity. The ability to modify the indole or quinoline moieties can lead to derivatives with improved potency and selectivity against specific biological targets .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
DNA/RNA: Intercalating into DNA or RNA and affecting their function.
Comparison with Similar Compounds
Substituent Variations on the Quinolin-2(1H)-one Core
The biological and physicochemical properties of quinolinone derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Substituent Comparisons
Key Observations :
Chlorine Position: Chlorine at C7 (target compound) vs. C5 () alters electron density on the quinolinone ring. C7-Cl may enhance interactions with hydrophobic pockets in enzymes .
Aromatic Substituents at C3: Indole vs. Phenyl Derivatives: The 6-methylindole in the target compound provides a nitrogen atom for hydrogen bonding and a larger aromatic surface for π-π stacking compared to phenyl () or o-tolyl () groups . Phenoxyphenyl (): The ether linkage introduces flexibility but reduces planarity, possibly weakening stacking interactions vs. indole .
Hydroxyl vs. Methyl at C4 :
- The hydroxyl group (target compound) enhances solubility in polar solvents and enables hydrogen bonding, whereas a methyl group () increases lipophilicity, favoring membrane permeability .
Biological Activity
7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, notable for its complex structure that includes a chloro group, a hydroxy group, and an indole moiety. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one is with a molecular weight of approximately 223.613 g/mol. The compound exhibits distinct physical properties, including:
| Property | Value |
|---|---|
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 416.5 ± 45.0 °C |
| Melting Point | 250 °C (dec.) |
| Flash Point | 205.7 ± 28.7 °C |
Biological Activity
Research indicates that 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one exhibits significant antioxidant and antiproliferative properties, making it a candidate for further investigation in cancer therapeutics. Its structure allows it to interact with various biological pathways, potentially influencing cell signaling and apoptosis.
Antioxidant Activity
The compound's antioxidant properties are crucial in combating oxidative stress, which is linked to various diseases, including cancer. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Antiproliferative Effects
Preliminary studies have demonstrated that this compound inhibits the growth of cancer cells in vitro. It has been observed to induce apoptosis in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
The mechanism of action for 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one involves interaction with cellular targets that regulate apoptosis and cell proliferation. Interaction studies using molecular docking simulations and in vitro assays have revealed its binding affinity to specific receptors and enzymes involved in cancer progression.
Case Studies
Several studies have explored the biological effects of similar quinoline derivatives, providing insights into the potential applications of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one:
- BCL6 Inhibition : A related study reported the discovery of potent inhibitors targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). The optimization of quinolinone derivatives led to compounds with significant antiproliferative activity against BCL6-high cells .
- Antioxidant and Antiproliferative Actions : Another investigation focused on quinoline derivatives that exhibited strong antioxidant activity alongside antiproliferative effects against multiple cancer cell lines, highlighting the relevance of structural modifications for enhancing biological activity .
Comparative Analysis
To contextualize the biological activity of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one, comparisons can be drawn with other structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Methylquinoline | Quinoline core with methyl group | Antimicrobial activity |
| Indole-3-carbinol | Indole core with hydroxy group | Anti-cancer properties |
| 4-Hydroxyquinoline | Hydroxy group on quinoline | Potential anti-inflammatory effects |
These compounds demonstrate the diversity within the quinoline and indole chemical space, each exhibiting unique biological activities while sharing common structural elements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
